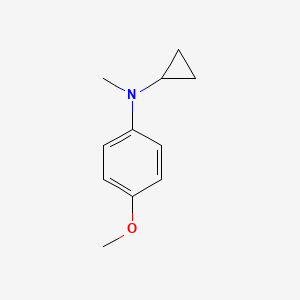
N-cyclopropyl-4-methoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-methoxy-N-methylaniline: is an organic compound with a unique structure characterized by a cyclopropyl group attached to the nitrogen atom, a methoxy group on the benzene ring, and a methyl group on the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-N-methylaniline typically involves the methylation of aniline derivatives. One efficient method is the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes. This hydrogen autotransfer procedure proceeds under mild conditions (60°C) with NaOH as the base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic methylation and the use of transition metal catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropyl-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-methoxy-N-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-methoxy-N-methylaniline involves its interaction with molecular targets and pathways. For example, the compound undergoes N-dealkylation catalyzed by cytochrome P450 enzymes. This reaction involves two steps: Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, followed by decomposition to yield cyclopropanone and N-methylaniline .
Vergleich Mit ähnlichen Verbindungen
- N-cyclopropyl-N-methylaniline
- 4-methoxyaniline
- N-methylaniline
Comparison: N-cyclopropyl-4-methoxy-N-methylaniline is unique due to the presence of both a cyclopropyl group and a methoxy group, which confer distinct chemical properties and reactivity compared to its analogs. The cyclopropyl group introduces ring strain, affecting the compound’s stability and reactivity, while the methoxy group influences its electronic properties and interactions with other molecules .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-cyclopropyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-12(9-3-4-9)10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
JYADEGVSEQAABB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CC1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11759926.png)
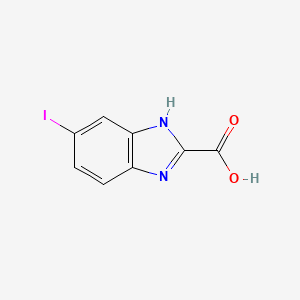
![{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine](/img/structure/B11759940.png)

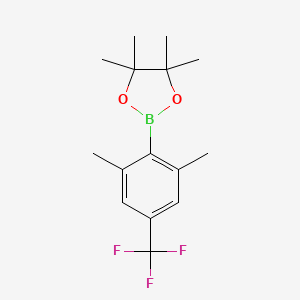
![5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)
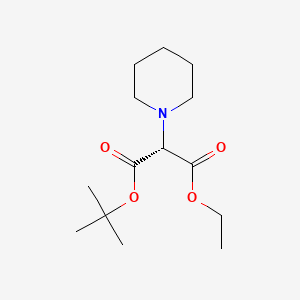
![[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759974.png)
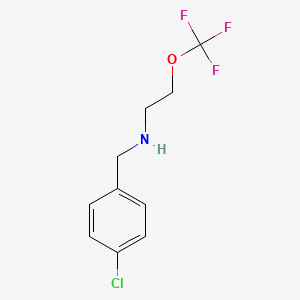
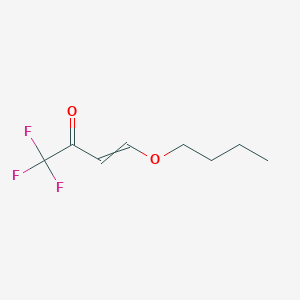
![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)
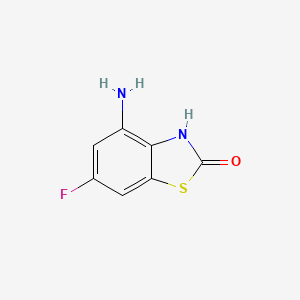
![tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11760018.png)
